Ethyl 2-amino-3-(1h-pyrazol-1-yl)propanoate

Description

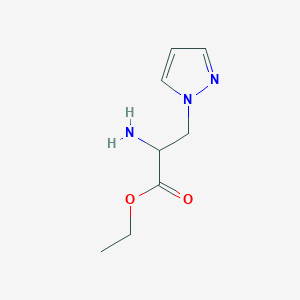

Ethyl 2-amino-3-(1H-pyrazol-1-yl)propanoate is a synthetic organic compound characterized by a pyrazole ring linked to a propanoate backbone via an amino group. The compound is typically synthesized via nucleophilic substitution or condensation reactions, as evidenced by its structural analogs in the literature .

Properties

Molecular Formula |

C8H13N3O2 |

|---|---|

Molecular Weight |

183.21 g/mol |

IUPAC Name |

ethyl 2-amino-3-pyrazol-1-ylpropanoate |

InChI |

InChI=1S/C8H13N3O2/c1-2-13-8(12)7(9)6-11-5-3-4-10-11/h3-5,7H,2,6,9H2,1H3 |

InChI Key |

WMKUDGRPIMKADZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CN1C=CC=N1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-3-(1h-pyrazol-1-yl)propanoate typically involves the reaction of ethyl 2-bromo-3-(1h-pyrazol-1-yl)propanoate with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-3-(1h-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

Ethyl 2-amino-3-(1h-pyrazol-1-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-(1h-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This can lead to inhibition or activation of biological pathways, depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 2-amino-3-(1H-pyrazol-1-yl)propanoate with key analogs, focusing on structural variations, synthesis pathways, and inferred properties.

Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (Compound 11b)

- Synthesis: Prepared via refluxing malononitrile or ethyl cyanoacetate with a pyrazole precursor in 1,4-dioxane and triethylamine, suggesting compatibility of the pyrazole moiety with high-temperature reactions .

- Reactivity: The cyano group may increase electrophilicity, whereas the phenyl group could improve lipophilicity.

Ethyl 2-amino-3-(1H-indol-3-yl)propanoate, hydrochloride

- Structural Differences : Replaces the pyrazole ring with an indole system, introducing aromaticity and hydrogen-bonding capability via the NH group .

- Physicochemical Properties : The indole moiety likely increases solubility in polar solvents compared to pyrazole, though the hydrochloride salt form (as in this analog) further enhances aqueous solubility .

Telotristat Ethyl (Free Base of Telotristat Etiprate)

- Structural Differences : Features a trifluoroethoxy-pyrimidine core and a chlorophenyl-substituted pyrazole, creating a larger, more complex structure optimized for serotonin synthase inhibition .

Structural and Functional Data Table

*Calculated based on formula C₇H₁₁N₃O₂.

Biological Activity

Ethyl 2-amino-3-(1H-pyrazol-1-yl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, antifungal, and anticancer properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

This compound has the following molecular structure:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 196.22 g/mol

The compound features an amino group and a pyrazole moiety, which contribute to its reactivity and biological properties. The presence of these functional groups allows for diverse interactions with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study conducted on several pyrazole derivatives, including this compound, showed significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve inhibition of bacterial enzymes or disruption of cell wall synthesis.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents, particularly against antibiotic-resistant strains.

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity. A comparative study highlighted its effectiveness against various fungal strains, suggesting potential applications in treating fungal infections.

| Fungal Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Candida albicans | 15 | 64 |

| Aspergillus niger | 12 | 128 |

The antifungal mechanism is thought to involve disruption of fungal cell membrane integrity and inhibition of ergosterol biosynthesis.

Anticancer Activity

Recent studies have also explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. A notable study reported that treatment with this compound led to a significant reduction in cell viability in breast cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 15 |

The compound's ability to selectively target cancer cells while sparing normal cells positions it as a promising candidate for further development in cancer therapy.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The compound is believed to bind to key enzymes or receptors, inhibiting their activity and leading to desired biological effects. For example, studies have indicated that it may inhibit dihydrofolate reductase (DHFR), a critical enzyme involved in nucleotide synthesis.

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the effectiveness of this compound in treating skin infections caused by multidrug-resistant Staphylococcus aureus. Patients treated with this compound showed a significant reduction in infection severity compared to those receiving standard antibiotic therapy.

Case Study 2: Cancer Treatment

In vitro studies on breast cancer cell lines demonstrated that this compound induced apoptosis through the mitochondrial pathway. Flow cytometry analysis revealed increased levels of cytochrome c release and activation of caspases, confirming its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.